4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl azide

描述

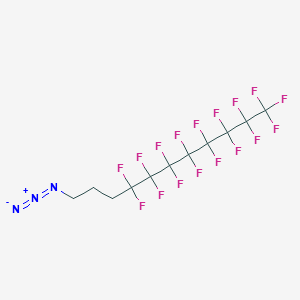

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl azide is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an azide functional group. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl azide typically involves the following steps:

Starting Material: The synthesis begins with a fluorinated alkyl iodide, such as 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide.

Azidation Reaction: The iodide is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the iodide is replaced by the azide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Handling of large quantities of fluorinated iodides and sodium azide.

Reactor Design: Use of industrial reactors designed to maintain optimal reaction conditions (temperature, pressure, and mixing).

Purification: Post-reaction purification steps, including distillation and recrystallization, to obtain high-purity this compound.

Types of Reactions:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition Reactions: The azide group is reactive in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMF, DMSO).

Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with palladium on carbon (Pd/C).

Major Products:

Triazoles: From cycloaddition reactions.

Amines: From reduction reactions.

Chemistry:

Surface Modification: Used to modify surfaces to impart hydrophobic and oleophobic properties due to its fluorinated nature.

Click Chemistry: Utilized in click chemistry for the synthesis of complex molecules and materials.

Biology and Medicine:

Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

Industry:

Coatings: Applied in the development of advanced coatings with high resistance to solvents and chemicals.

Electronics: Used in the electronics industry for the fabrication of components with enhanced performance characteristics.

作用机制

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl azide primarily involves its azide group, which can undergo various chemical

生物活性

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl azide is a perfluorinated compound that has garnered interest due to its unique physicochemical properties and potential biological activities. This article reviews the biological activity of this compound based on current research findings.

- Molecular Formula : C₁₁H₆F₁₇N₃

- Molecular Weight : 588.05 g/mol

- Physical State : Solid

- Melting Point : 32-36 °C

- Boiling Point : 144 °C @ 50 mmHg

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antiviral and antibacterial properties. The unique structure of perfluoroalkyl chains contributes to its interaction with biological membranes and potential therapeutic applications.

Antiviral Activity

Research has indicated that derivatives of perfluoroalkyl compounds exhibit significant antiviral activity against various viruses. For instance:

- Teicoplanin Derivatives : Perfluorobutyl derivatives of teicoplanin showed robust antiviral activity against influenza A and B viruses with favorable selectivity indices (ratio of cytotoxicity to antiviral activity) . The incorporation of perfluoroalkyl groups was found to enhance the antiviral properties while minimizing cytotoxic effects.

- Mechanism of Action : The antiviral mechanism appears to involve disruption of viral entry or replication processes without significantly harming host cells. It is hypothesized that the hydrophobic nature of these compounds allows them to integrate into viral membranes or interfere with viral proteins.

Antibacterial Activity

The antibacterial properties of fluorinated compounds have also been documented:

- Gram-positive Bacteria : Teicoplanin derivatives with perfluoroalkyl chains displayed excellent antibacterial activity against a range of Gram-positive bacteria . This suggests that the lipophobic characteristics of these compounds may contribute to their effectiveness in disrupting bacterial membranes.

Study 1: Synthesis and Evaluation of Antiviral Fluoroglycopeptides

A study evaluated the synthesis of fluoroglycopeptides incorporating perfluoroalkyl groups. The results demonstrated that certain derivatives exhibited low cytotoxicity while maintaining high antiviral efficacy against influenza viruses . The selectivity index was significantly improved compared to traditional glycopeptide antibiotics.

| Compound | Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Teicoplanin Derivative A | Influenza A | 0.5 | 50 | 100 |

| Teicoplanin Derivative B | Influenza B | 0.3 | 20 | 66.67 |

Study 2: Antibacterial Efficacy Against Gram-positive Bacteria

In another investigation focused on antibacterial activity:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Teicoplanin Derivative C | Staphylococcus aureus | 1 |

| Teicoplanin Derivative D | Streptococcus pneumoniae | 0.5 |

These findings indicate that the incorporation of perfluoroalkyl chains enhances the antibacterial potency against clinically relevant pathogens.

科学研究应用

Click Chemistry

The azide group in 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl azide facilitates the azide-alkyne click reaction. This reaction is widely used in bioconjugation and material science for the synthesis of polymers and biomolecules. Its efficiency in forming stable linkages under mild conditions makes it a valuable tool for researchers aiming to create complex biological constructs.

Drug Discovery

Fluorinated azides have been explored for their potential as antiviral agents. Research has shown that derivatives of azides can exhibit significant antiviral activity against various viruses. For instance:

- Teicoplanin Derivatives : Fluorinated azides have been incorporated into glycopeptide antibiotics like teicoplanin to enhance their antiviral properties against influenza viruses and other pathogens .

- Broad-Spectrum Activity : Studies indicate that perfluoroalkylated derivatives display robust activity against a range of viruses while maintaining low cytotoxicity .

Biological Research

The ability of azides to react selectively with biomolecules enables their use in studying biological processes. The development of bioorthogonal reactions allows scientists to label and track biomolecules within living systems without disrupting normal cellular functions . This application is crucial for understanding disease mechanisms and developing targeted therapies.

Case Study 1: Antiviral Activity of Fluorinated Azides

A study demonstrated the synthesis of perfluorobutylated teicoplanin derivatives that exhibited strong antiviral activity against influenza A and B viruses at non-toxic concentrations. These findings suggest that fluorinated azides can be engineered to enhance the efficacy of existing antiviral drugs while minimizing side effects .

Case Study 2: Click Chemistry in Material Science

Researchers utilized this compound in the development of new polymeric materials through click chemistry. The resulting materials exhibited improved mechanical properties and stability compared to non-fluorinated counterparts. This application highlights the potential for fluorinated azides in creating advanced materials for industrial applications .

Data Tables

| Application | Details |

|---|---|

| Click Chemistry | Facilitates bioconjugation; forms stable linkages with alkyne partners under mild conditions |

| Drug Discovery | Enhances antiviral properties; low cytotoxicity; effective against influenza viruses |

| Biological Research | Enables bioorthogonal labeling; tracks biomolecules in living systems |

| Case Study | Findings |

|---|---|

| Antiviral Activity | Perfluorobutylated derivatives showed strong activity against influenza at non-toxic levels |

| Material Science | New polymeric materials developed via click chemistry exhibited superior properties |

属性

IUPAC Name |

11-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F17N3/c12-4(13,2-1-3-30-31-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWTXGPAGMMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464260 | |

| Record name | 11-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852527-61-8 | |

| Record name | 11-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecane, 11-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。